1-(Bromomethyl)-1-butylcyclopentane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-butylcyclopentane |
InChI |
InChI=1S/C10H19Br/c1-2-3-6-10(9-11)7-4-5-8-10/h2-9H2,1H3 |
InChI Key |
JXBRBUOYWMRCMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCC1)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromomethyl 1 Butylcyclopentane
Retrosynthetic Analysis and Precursor Design Strategies
Retrosynthetic analysis, the process of conceptually deconstructing a target molecule, reveals several logical precursors and synthetic strategies for 1-(bromomethyl)-1-butylcyclopentane.
The most direct retrosynthetic disconnection is the carbon-bromine bond, which points to (1-butylcyclopentyl)methanol as the immediate precursor. This alcohol is an ideal intermediate as the primary hydroxyl group can be readily converted to a bromomethyl group through well-established substitution reactions. This precursor can be synthesized from cyclopentanecarboxylic acid derivatives. For instance, the esterification of cyclopentanecarboxylic acid, followed by reaction with a butyl-containing organometallic reagent (like a Grignard or organolithium reagent) and subsequent reduction, can yield the required tertiary alcohol. A related approach starts with cyclopentanemethanol (B1149391) itself, which can be alkylated at the alpha-position after conversion to a suitable intermediate. chemsrc.comchemicalbook.com
A conceptually simpler, though often less selective, strategy is the direct bromination of a suitable hydrocarbon precursor, such as 1-butyl-1-methylcyclopentane. This approach relies on free-radical halogenation, where a bromine radical abstracts a hydrogen atom from the methyl group attached to the quaternary center of the cyclopentane (B165970) ring. Reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator like light or peroxides, are typically used for such transformations to maintain a low concentration of molecular bromine and suppress competing reactions like addition to any potential double bonds. masterorganicchemistry.comlibretexts.orgyoutube.com However, the presence of other abstractable hydrogens on the butyl group and the cyclopentane ring can lead to a mixture of regioisomers, complicating purification. The selectivity of this reaction is a critical consideration, and reaction conditions must be carefully optimized. researchgate.net
An alternative retrosynthetic route begins with an exocyclic alkene, specifically 1-butyl-2-methylenecyclopentane. The target molecule can be envisioned as the product of a hydrobromination reaction across the double bond. For the bromine to add to the primary carbon of the methylene (B1212753) group, an anti-Markovnikov addition is required. libretexts.orgchemistrysteps.com This regioselectivity is achieved through a free-radical addition mechanism, typically by reacting the alkene with hydrogen bromide (HBr) in the presence of peroxides (ROOR) or UV light. chemistrysteps.comyoutube.compwvas.org The peroxide initiates the formation of a bromine radical, which adds to the double bond at the less substituted carbon to generate the more stable tertiary radical on the cyclopentane ring. This radical then abstracts a hydrogen atom from HBr to yield the final product and propagate the chain reaction. chemistrysteps.com A multi-step alternative involves the hydroboration-oxidation of the alkene to form the anti-Markovnikov alcohol, (1-butylcyclopentyl)methanol, which can then be converted to the bromide as described in section 2.1.1. libretexts.org
Detailed Synthetic Routes and Mechanistic Considerations
The practical synthesis of this compound hinges on the effective formation of the C-Br bond. Nucleophilic substitution reactions are the cornerstone of this transformation.
The conversion of a precursor molecule into the target alkyl bromide is most commonly achieved by substituting a suitable leaving group with a bromide ion.
The hydroxyl group of (1-butylcyclopentyl)methanol is the most common functional group targeted for conversion to the bromide. While primary alcohols are generally reactive towards brominating agents, the neopentyl-like structure of this specific substrate—with a quaternary carbon adjacent to the CH2OH group—introduces significant steric hindrance. reddit.com This can slow down SN2 reactions and, under strongly acidic conditions, may promote rearrangement. doubtnut.compearson.comvaia.com Therefore, the choice of reagent is critical.
Appel Reaction: The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4), is a highly effective method for this conversion under mild and neutral conditions. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The mechanism begins with the activation of PPh3 by CBr4. The alcohol then attacks the resulting phosphonium (B103445) species, forming an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide). A bromide ion then displaces this group via an SN2 pathway to form this compound. organic-chemistry.orgnrochemistry.com The high stability of the P=O double bond in the triphenylphosphine oxide byproduct is a major thermodynamic driving force for the reaction. wikipedia.org
Phosphorus Tribromide (PBr3): PBr3 is another common reagent for converting primary alcohols to alkyl bromides. commonorganicchemistry.combyjus.com The reaction proceeds by the alcohol attacking the phosphorus atom, displacing a bromide ion and forming a protonated phosphite (B83602) ester. masterorganicchemistry.comorgosolver.com The displaced bromide ion then acts as a nucleophile in an SN2 reaction, attacking the primary carbon and displacing the leaving group to yield the alkyl bromide. masterorganicchemistry.comvedantu.com While effective, the reaction may require heating, and the steric hindrance of the neopentyl-like structure could be a challenge. reddit.com
The table below summarizes common reagents for the conversion of the precursor alcohol to this compound.
| Reagent System | Typical Conditions | Mechanism | Key Advantages | Key Disadvantages |
| PPh3 / CBr4 (Appel Reaction) | Anhydrous DCM or other aprotic solvent, 0 °C to room temperature. nrochemistry.com | SN2 organic-chemistry.org | Mild, neutral conditions; high yield; suitable for sensitive substrates. alfa-chemistry.com | Produces a stoichiometric amount of triphenylphosphine oxide, which can complicate purification. wikipedia.org |
| PBr3 | Diethyl ether or neat, often at 0 °C to reflux. masterorganicchemistry.com | SN2 commonorganicchemistry.com | Readily available; generally high-yielding for primary alcohols. | Can be harsh; byproduct (phosphorous acid) must be removed. vedantu.com |
| HBr (conc.) | Aqueous HBr, often with heating. | SN2 / SN1 | Inexpensive. | Strongly acidic; risk of carbocation rearrangement, especially with hindered substrates. doubtnut.compearson.com |
Nucleophilic Substitution Routes to Carbon-Bromine Bond Formation
Halogen Exchange Reactions
Halogen exchange reactions, most notably the Finkelstein reaction, provide a reliable method for the synthesis of alkyl bromides from other alkyl halides or sulfonates. This pathway is predicated on the synthesis of a suitable precursor, typically 1-butyl-1-(hydroxymethyl)cyclopentane. The hydroxyl group is a poor leaving group and must first be converted into a more reactive functional group, such as a tosylate or mesylate, or directly into an alkyl chloride.
The alcohol precursor, (1-butylcyclopentyl)methanol, can be reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form the corresponding sulfonate ester. Subsequent nucleophilic substitution with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF), yields the desired this compound. The equilibrium is driven towards the product by the precipitation of the insoluble sodium tosylate or mesylate in acetone.
Table 1: Halogen Exchange Pathway
| Step | Reactant | Reagent(s) | Solvent | Product |
| 1. Activation | (1-butylcyclopentyl)methanol | p-Toluenesulfonyl chloride (TsCl), Pyridine | Dichloromethane (DCM) | (1-butylcyclopentyl)methyl tosylate |
| 2. Substitution | (1-butylcyclopentyl)methyl tosylate | Sodium Bromide (NaBr) | Acetone | This compound |
Radical Bromination Techniques
Radical bromination is a powerful tool for the halogenation of alkanes. However, due to the high selectivity of the bromine radical, this method requires a carefully chosen substrate to achieve the desired product. Direct radical bromination of 1-butylcyclopentane is not a viable route, as the bromine radical preferentially abstracts the most stable hydrogen atom, which would be the tertiary hydrogen at the C1 position of the cyclopentane ring (if it were present) or a tertiary hydrogen on the butyl group.
A more effective strategy involves the radical bromination of a precursor containing a methyl group at the quaternary center, namely 1-butyl-1-methylcyclopentane . The benzylic-like hydrogens of the methyl group are susceptible to abstraction by a bromine radical. N-Bromosuccinimide (NBS) is the reagent of choice for this type of allylic or benzylic bromination, as it maintains a low concentration of Br₂ and HBr, minimizing side reactions. The reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent.
The mechanism proceeds via three stages:
Initiation: Homolytic cleavage of the initiator (AIBN) or Br₂ to form radicals.
Propagation: A bromine radical abstracts a hydrogen from the methyl group of 1-butyl-1-methylcyclopentane, forming a stable tertiary radical. This radical then reacts with Br₂ (or NBS) to form the product and a new bromine radical.
Termination: Combination of any two radicals to form a stable molecule.
Table 2: Radical Bromination of 1-butyl-1-methylcyclopentane
| Component | Function | Example |
| Substrate | Provides the carbon skeleton | 1-butyl-1-methylcyclopentane |
| Brominating Agent | Source of bromine radicals | N-Bromosuccinimide (NBS) |
| Initiator | Starts the radical chain reaction | Azobisisobutyronitrile (AIBN) or UV light |
| Solvent | Inert reaction medium | Carbon tetrachloride (CCl₄) or Cyclohexane (B81311) |
Rearrangement-Driven Syntheses (If Applicable)
Syntheses involving molecular rearrangements can offer unique pathways to complex cyclic systems. While not commonly cited for this specific compound, a plausible route could be adapted from the synthesis of other bromomethyl-cycloalkanes. For instance, the reaction of cyclopropyl (B3062369) carbinol with hydrobromic acid is known to produce a mixture of rearranged products, including bromomethyl cyclobutane (B1203170). google.com
A hypothetical analogous strategy for this compound could involve a ring-expansion rearrangement. A potential precursor, such as (1-butylcyclobutyl)methanol , when treated with a strong acid like HBr, could undergo a Wagner-Meerwein rearrangement. Protonation of the hydroxyl group followed by the loss of water would generate a primary carbocation. A subsequent 1,2-alkyl shift from the cyclobutane ring to the exocyclic carbon would expand the four-membered ring to a more stable five-membered ring, resulting in a tertiary cyclopentyl carbocation that is then trapped by the bromide ion to yield the final product. The efficiency of such a reaction would be highly dependent on the stability of the intermediate carbocations and the potential for competing side reactions.
Optimization of Reaction Conditions and Isolation Techniques
The successful synthesis of this compound hinges on the careful optimization of reaction parameters and the implementation of effective purification protocols.
Solvent Effects and Catalytic Systems
The choice of solvent is critical and depends on the reaction mechanism.
For Halogen Exchange (Sₙ2): Polar aprotic solvents such as acetone, DMF, or DMSO are preferred as they solvate the cation of the bromide salt while leaving the bromide anion nucleophilic and reactive.
For Radical Bromination: Non-polar, inert solvents like carbon tetrachloride (CCl₄) or cyclohexane are essential to avoid reacting with the radical intermediates.
In some substitution reactions, Lewis acid catalysts can enhance reaction rates and selectivity. For example, the use of ytterbium triflate (Yb(OTf)₃) has been shown to improve both yield and diastereoselectivity in related nucleophilic substitution reactions. While not specifically documented for this compound, its application could potentially accelerate halogen exchange from the precursor alcohol.
Table 3: Solvent and Catalyst Effects
| Reaction Type | Solvent Class | Rationale | Potential Catalyst |
| Halogen Exchange | Polar Aprotic (e.g., Acetone) | Stabilizes cation, enhances nucleophilicity of Br⁻ | Lewis Acids (e.g., Yb(OTf)₃) |
| Radical Bromination | Non-Polar (e.g., CCl₄) | Does not interfere with radical intermediates | Not applicable (Initiator is used) |
Purity Assessment and Isolation Protocols
Following the reaction, a systematic isolation and purification procedure is necessary. A typical protocol involves:
Workup: Quenching the reaction and washing with aqueous solutions (e.g., water, brine, or sodium bicarbonate) to remove inorganic salts and acidic or basic residues.
Extraction: Transferring the product into an immiscible organic solvent like diethyl ether or ethyl acetate.
Drying and Evaporation: Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) followed by removal of the solvent under reduced pressure.
Due to the likely high boiling point of this compound, purification of the crude product is best achieved by fractional distillation under reduced pressure to prevent thermal decomposition. Column chromatography on silica (B1680970) gel can also be employed as an alternative or supplementary purification step.
The purity of the final product must be rigorously assessed. Standard analytical techniques include:
Gas Chromatography-Flame Ionization Detection (GC-FID): To determine the percentage purity and identify any volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity of the molecule.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-Br bond.
Stereochemical and Regioselectivity in Synthesis
The creation of the this compound structure necessitates the controlled introduction of two distinct substituents—a butyl group and a bromomethyl group—onto the same carbon atom of a cyclopentane ring. This process inherently involves critical considerations of regioselectivity and, if chiral variants are desired, stereoselectivity. While specific literature detailing the stereoselective synthesis of this compound is not extensively available, established principles of organic synthesis and methodologies applied to analogous structures provide a clear framework for achieving such control.
A plausible and controllable synthetic pathway to this compound involves a multi-step sequence commencing with a suitably substituted cyclopentane precursor. One such strategic approach begins with the regioselective α-alkylation of a cyclopentanone (B42830) derivative.
Regioselective α-Alkylation and Functional Group Interconversion
A common and effective method to introduce the butyl group with high regioselectivity is the alkylation of a pre-functionalized cyclopentane ring, such as cyclopentanecarboxylic acid or its corresponding ester. The α-position to the carboxyl group is readily deprotonated using a strong base, like lithium diisopropylamide (LDA), to form a specific enolate. Subsequent reaction with a butyl halide (e.g., 1-bromobutane) introduces the butyl group exclusively at the C1 position.
Following the successful installation of the butyl group, the synthesis proceeds through the reduction of the carboxylic acid or ester functionality to a primary alcohol. This transformation is typically achieved with high efficiency using reducing agents like lithium aluminum hydride (LiAlH₄). The resulting intermediate, 1-butyl-1-(hydroxymethyl)cyclopentane, is the direct precursor to the target compound.
The final step involves the conversion of the primary alcohol to the corresponding bromide. This is a standard functional group transformation that can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃), often referred to as the Appel reaction.
Stereochemical Control and Chiral Variants
The synthetic route described above, starting from achiral cyclopentanecarboxylic acid, will produce a racemic mixture of this compound, as the quaternary carbon atom is a stereocenter. To access enantiomerically enriched or pure chiral variants, a stereoselective approach must be employed.
One powerful strategy involves the use of chiral auxiliaries. An achiral cyclopentanecarboxylic acid can be converted into an amide with a chiral amine. The resulting chiral amide can then undergo diastereoselective alkylation. The chiral auxiliary directs the approach of the butyl electrophile to one face of the enolate, leading to a preponderance of one diastereomer. After the alkylation step, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched 1-butylcyclopentanecarboxylic acid, which can then be carried forward to the final product.
Alternatively, enzymatic resolutions can be employed. For instance, a racemic mixture of 1-butyl-1-(hydroxymethyl)cyclopentane could be subjected to a lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted alcohols, both in enantiomerically enriched forms. The unreacted enantiomer can then be converted to the corresponding chiral this compound.
A hypothetical enzymatic resolution is presented in the table below, illustrating the potential for achieving high enantiomeric excess (e.e.).
Table 1: Hypothetical Enzymatic Resolution of (±)-1-Butyl-1-(hydroxymethyl)cyclopentane
| Entry | Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | e.e. of Unreacted Alcohol (%) | e.e. of Acylated Product (%) |
| 1 | Lipase A | Vinyl acetate | Toluene | 24 | 50 | >99 | 98 |
| 2 | Lipase B | Isopropenyl acetate | Hexane | 48 | 48 | 97 | >99 |
| 3 | Lipase C | Acetic anhydride | Diisopropyl ether | 36 | 52 | 96 | 95 |
The regioselectivity of the initial alkylation step is generally very high due to the directing effect of the carboxyl group. The key challenge and area of advanced methodology lie in the control of stereochemistry. The choice of chiral auxiliary or enzyme is critical in determining the efficiency and stereochemical outcome of the synthesis of chiral this compound.
The subsequent conversion of the chiral alcohol to the bromide using standard reagents like PBr₃ or an Appel reaction proceeds with inversion of configuration at the stereocenter if an Sₙ2 mechanism is operative, which is typical for primary alcohols. This predictability allows for the synthesis of a specific enantiomer of the final product based on the configuration of the chiral alcohol precursor.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Bromomethyl 1 Butylcyclopentane
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The bromomethyl group of 1-(Bromomethyl)-1-butylcyclopentane is the primary site for nucleophilic substitution, where the bromine atom is replaced by a nucleophile. However, the steric bulk of the adjacent quaternary carbon, substituted with a butyl group and the cyclopentane (B165970) ring, significantly hinders the typical bimolecular nucleophilic substitution (SN2) pathway. nih.govmasterorganicchemistry.com This steric hindrance necessitates consideration of alternative mechanisms, such as the unimolecular nucleophilic substitution (SN1) pathway, which involves the formation of a carbocation intermediate.
Mechanistic Investigations of SN1 Pathways
The SN1 reaction mechanism involves a two-step process: the formation of a carbocation intermediate followed by nucleophilic attack. libretexts.org For this compound, the departure of the bromide ion would lead to a primary carbocation. Primary carbocations are inherently unstable and their formation is generally slow. msu.eduquora.com
However, the structure of this compound is analogous to neopentyl halides, which are known to undergo SN1 reactions, albeit with rearrangement. msu.eduquora.comyoutube.com The initial formation of the unstable primary carbocation is often the rate-determining step. libretexts.org This carbocation can then undergo a rapid 1,2-alkyl shift (a type of Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. msu.eduquora.comyoutube.com In this case, a 1,2-hydride or 1,2-alkyl shift from the cyclopentyl ring or the butyl group could occur. The rearranged, more stable carbocation is then attacked by the nucleophile.
For example, in a solvolysis reaction with a protic solvent like ethanol (B145695), the bromide would first leave, and the resulting primary carbocation would rearrange to a more stable tertiary carbocation before being attacked by the ethanol molecule. libretexts.org This rearrangement avoids the formation of the highly unstable primary carbocation as a discrete intermediate. libretexts.org
Table 1: Plausible SN1 Reaction Steps for this compound
| Step | Description | Intermediate/Product |
| 1 | Heterolytic cleavage of the C-Br bond to form a primary carbocation and a bromide ion. | Primary carbocation |
| 2 | Rapid 1,2-alkyl shift (rearrangement) to form a more stable tertiary carbocation. | Tertiary carbocation |
| 3 | Nucleophilic attack on the tertiary carbocation. | Substituted product |
It is important to note that SN1 reactions often compete with E1 elimination reactions, as they share the same carbocation intermediate. msu.edubits-pilani.ac.in
Mechanistic Investigations of SN2 Pathways
The SN2 reaction is a one-step process where a nucleophile attacks the carbon atom at the same time as the leaving group departs. spcmc.ac.in This mechanism is highly sensitive to steric hindrance. masterorganicchemistry.comspcmc.ac.in The structure of this compound, with a quaternary carbon adjacent to the reaction center, presents significant steric hindrance to the backside attack required for an SN2 reaction. nih.govmasterorganicchemistry.com This is analogous to neopentyl halides, which are notoriously unreactive in SN2 reactions. nih.govmasterorganicchemistry.comquora.com
Studies on similar neopentyl systems have shown that SN2 reactions are extremely slow, with reaction rates being orders of magnitude lower than those of less hindered primary alkyl halides. nih.govstackexchange.com For practical purposes, neopentyl-like substrates are often considered inert to SN2 reactions. masterorganicchemistry.com While an SN2 reaction is theoretically possible, it would be exceptionally slow due to the high energy of the sterically crowded transition state. youtube.com
Table 2: Relative SN2 Reaction Rates of Alkyl Halides
| Substrate Type | Example | Relative Rate |
| Methyl | CH₃Br | ~30 |
| Primary | CH₃CH₂Br | 1 |
| Secondary | (CH₃)₂CHBr | ~0.03 |
| Neopentyl-like | (CH₃)₃CCH₂Br | ~10⁻⁵ |
| Tertiary | (CH₃)₃CBr | ~0 |
This table illustrates the dramatic decrease in SN2 reactivity with increasing steric hindrance. The reactivity of this compound is expected to be in the range of neopentyl-like substrates.
Stereoelectronic Effects on Substitution Outcomes
Stereoelectronic effects, which involve the influence of orbital alignment on reactivity, are crucial in understanding substitution reactions. ucalgary.ca In the context of this compound, the primary stereoelectronic consideration for an SN2 reaction would be the accessibility of the σ* (sigma-star) antibonding orbital of the C-Br bond for the incoming nucleophile. The bulky butyl and cyclopentyl groups effectively shield this orbital, hindering the necessary orbital overlap for the backside attack. spcmc.ac.in
For an SN1 reaction, the key stereoelectronic factor is the stability of the carbocation intermediate. Hyperconjugation, the interaction of the filled C-H or C-C σ bonds with the empty p-orbital of the carbocation, plays a significant role in stabilizing the positive charge. fiveable.me After the initial formation of the primary carbocation, the subsequent rearrangement to a more stable tertiary carbocation is driven by the favorable stereoelectronic alignment of a migrating alkyl or hydride group with the empty p-orbital.
Elimination Reactions from the Bromocyclopentane Framework
Elimination reactions of this compound can proceed through either E1 or E2 mechanisms, leading to the formation of an alkene.
E1 Pathways and Carbocation Intermediates
The E1 (unimolecular elimination) reaction proceeds through the same carbocation intermediate as the SN1 reaction. msu.edulibretexts.org Therefore, E1 reactions are also expected to occur for this compound, especially under conditions that favor carbocation formation, such as in a polar, non-basic solvent. libretexts.orgnumberanalytics.com
Following the formation of the carbocation (and any subsequent rearrangement), a weak base (which can be the solvent itself) will abstract a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.orgyoutube.com The regioselectivity of the E1 reaction is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. organicchemistrytutor.com
Table 3: Potential E1 Elimination Products of this compound (after rearrangement)
| Carbocation Intermediate (Post-rearrangement) | Possible Alkene Products | Predicted Major Product (Zaitsev's Rule) |
| Tertiary carbocation on the cyclopentane ring | 1-Butyl-2-methylenecyclopentane, 1-Butyl-5-methylenecyclopentane, 1-(But-1-en-1-yl)cyclopentane | 1-Butyl-2-methylenecyclopentane (or other more substituted isomer depending on rearrangement) |
Higher temperatures generally favor elimination over substitution (E1 vs. SN1). youtube.comorganicchemistrytutor.com
E2 Pathways and Stereochemical Requirements
The E2 (bimolecular elimination) reaction is a concerted process where a strong base removes a proton, and the leaving group departs simultaneously. libretexts.org A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. ucalgary.calibretexts.orgmasterorganicchemistry.com This means the dihedral angle between the H-C bond and the C-Br bond must be 180°.
In the case of this compound, the leaving group is on a methyl group attached to the cyclopentane ring. For an E2 reaction to occur, a strong, typically bulky base would abstract a proton from the cyclopentane ring. The flexibility of the cyclopentane ring allows it to adopt conformations where a C-H bond on an adjacent carbon can be anti-periplanar to the C-Br bond of the bromomethyl group.
However, the steric hindrance created by the butyl group and the cyclopentane ring itself can influence the accessibility of the β-hydrogens to the base. masterorganicchemistry.com With a sterically hindered base, the Hofmann rule might compete with the Zaitsev rule, leading to the formation of the less substituted alkene as the major product due to the base preferentially attacking the most accessible proton. masterorganicchemistry.com
The stereochemistry of the cyclopentane ring and the bulky substituents will play a crucial role in determining the feasibility and outcome of an E2 reaction. The requirement for an anti-periplanar arrangement is a key stereoelectronic effect in E2 reactions. libretexts.org
Q & A
Q. What are the critical parameters for scaling up the purification of this compound using fractional distillation?
- Methodological Answer :
- Boiling Point : Estimate via Antoine equation (predicted bp ~180–200°C).
- Column Efficiency : Use a Vigreux column with ≥10 theoretical plates.
- Safety : Implement inert gas purging to prevent thermal decomposition. Validate purity with GC-FID and compare with small-scale distillations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
